2-Bromo-4-nitrobenzenethiol
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Overview
Description
2-Bromo-4-nitrobenzenethiol is an aromatic compound with the molecular formula C6H4BrNO2S It consists of a benzene ring substituted with a bromine atom, a nitro group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitrobenzenethiol typically involves multi-step reactions starting from benzene. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield 2-bromo-4-nitrobenzene.
Thiol Substitution: The final step involves the substitution of a thiol group (-SH) onto the benzene ring, which can be achieved using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzenethiol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The thiol group can be oxidized to a disulfide or sulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3), potassium hydroxide (KOH).
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Major Products Formed
Reduction: 2-Bromo-4-aminobenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 2-Bromo-4-nitrobenzenesulfonic acid.
Scientific Research Applications
2-Bromo-4-nitrobenzenethiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitroaniline
- 2-Bromo-4-nitrophenol
- 2-Bromo-4-nitrotoluene
Uniqueness
2-Bromo-4-nitrobenzenethiol is unique due to the presence of both a thiol and a nitro group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4BrNO2S |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
2-bromo-4-nitrobenzenethiol |
InChI |
InChI=1S/C6H4BrNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H |
InChI Key |
DSQWGQKUXKIINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)S |
Origin of Product |
United States |
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